molecular formula C23H20N2O4S B2409587 (E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 361178-68-9

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2409587
CAS RN: 361178-68-9
M. Wt: 420.48
InChI Key: LCMQLNGQZDQLMD-QGOAFFKASA-N
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Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic compound that has been of interest in medicinal chemistry due to its wide range of biological activities . The molecule contains a benzylidene moiety attached to the thiazolo[3,2-a]pyrimidine core, which is a common structural feature in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . The presence of various functional groups like the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core can be confirmed through these analyses.


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core. These functional groups may undergo various chemical reactions, including nucleophilic substitutions and condensations .

Scientific Research Applications

Sonochemical Synthesis

This compound has been used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .

Green Chemistry

The compound plays a significant role in green chemistry . It is used in the synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This process is considered green due to its efficiency, conciseness, and minimal environmental impact .

Pharmaceutical Research

Benzylidene derivatives of enolizable carbonyls, including this compound, are prime precursors for many heterocycles and carbocycles . These derivatives are prone to undergo various reactions, making them valuable in pharmaceutical research .

Photoprocesses

The compound has been studied in the context of photoprocesses . Upon laser irradiation, substituted 2-benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanones, a stable photochemical reaction product, is formed .

Organic Synthesis

In organic synthesis, this compound is a key precursor for many heterocycles and carbocycles . It can undergo mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .

Chemical Intermediates

The compound is used as a chemical intermediate in the synthesis of various other compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities exhibited by related thiazolo[3,2-a]pyrimidines, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

ethyl (2E)-2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-9-11-17(26)12-10-16)21(27)18(30-23)13-15-7-5-4-6-8-15/h4-13,20,26H,3H2,1-2H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMQLNGQZDQLMD-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=CC=C4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=CC=CC=C4)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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